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Introduction
3-(2-methoxyethylcarbamoyl)phenylboronic acid is a bifunctional molecule of significant

interest in medicinal chemistry and materials science.[1] As a derivative of phenylboronic acid,

it possesses the ability to form reversible covalent bonds with diols, a property extensively

utilized in the development of sensors, drug delivery systems, and for protein modification. The

presence of the methoxyethylcarbamoyl side chain offers additional points for molecular

interaction and can modulate the compound's solubility and electronic properties.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of

3-(2-methoxyethylcarbamoyl)phenylboronic acid, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete set of

experimentally-derived spectra for this specific molecule is not readily available in the public

domain, this guide, grounded in established spectroscopic principles and data from analogous

structures, offers a robust predictive framework for its characterization. This document is

intended for researchers, scientists, and drug development professionals who may be

synthesizing or working with this compound.
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IUPAC Name: 3-{[(2-methoxyethyl)amino]carbonyl}phenylboronic acid

CAS Number: 850567-33-8[1]

Molecular Formula: C₁₀H₁₄BNO₄[1]

Molecular Weight: 223.03 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. Below are the predicted ¹H, ¹³C, and ¹¹B NMR spectra for 3-(2-
methoxyethylcarbamoyl)phenylboronic acid, with interpretations based on the analysis of

related phenylboronic acid derivatives.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the

aromatic protons of the phenyl ring and the aliphatic protons of the 2-methoxyethylcarbamoyl

side chain.
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.2 - 8.0 s (broad) 2H B(OH)₂

The acidic

protons of the

boronic acid

group are

typically broad

and may

exchange with

residual water in

the solvent.

~8.10 t 1H Ar-H (Position 2)

The proton ortho

to both the

boronic acid and

carbamoyl

groups is

expected to be a

triplet due to

coupling with the

adjacent

aromatic protons.

~7.90 d 1H
Ar-H (Position 4

or 6)

Protons ortho to

the carbamoyl

group are

deshielded and

will appear as

doublets.

~7.80 d 1H
Ar-H (Position 6

or 4)

Protons ortho to

the boronic acid

group are also

deshielded and

will appear as

doublets.
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~7.45 t 1H Ar-H (Position 5)

The proton meta

to both

substituents will

be a triplet.

~3.65 t 2H -CH₂-O-

The methylene

group adjacent to

the oxygen is

deshielded by

the

electronegative

atom.

~3.55 q 2H -NH-CH₂-

The methylene

group adjacent to

the amide

nitrogen will

show coupling to

both the NH

proton and the

other methylene

group.

~3.35 s 3H -OCH₃

The methoxy

group protons

will appear as a

sharp singlet.

~6.5 - 7.0 t (broad) 1H -NH-

The amide

proton signal is

often broad and

its chemical shift

can be

concentration

and solvent

dependent.

Predicted ¹³C NMR Spectrum
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The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ,

ppm)
Assignment Rationale

~167 C=O

The carbonyl carbon of the

amide is significantly

deshielded.

~135 Ar-C (Position 1)

The carbon atom directly

attached to the boron is

expected to be broad due to

quadrupolar relaxation of the

boron nucleus.

~134 Ar-C (Position 3)
The carbon atom attached to

the carbamoyl group.

~132 Ar-C (Position 2) Aromatic CH carbon.

~129 Ar-C (Position 4 or 6) Aromatic CH carbons.

~128 Ar-C (Position 6 or 4) Aromatic CH carbons.

~127 Ar-C (Position 5) Aromatic CH carbon.

~71 -CH₂-O-
The carbon adjacent to the

oxygen atom.

~59 -OCH₃ The methoxy carbon.

~40 -NH-CH₂-
The carbon adjacent to the

amide nitrogen.

Predicted ¹¹B NMR Spectrum
Boron-11 NMR is a crucial tool for characterizing boronic acids.
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Predicted Chemical Shift (δ,

ppm)
Assignment Rationale

~28 - 32 B(OH)₂

A broad singlet in this region is

characteristic of a trigonal

planar boronic acid. The exact

chemical shift can be

influenced by solvent and pH.

[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR spectrum of 3-(2-methoxyethylcarbamoyl)phenylboronic acid will exhibit characteristic

absorption bands.

Predicted Wavenumber

(cm⁻¹)
Vibrational Mode Functional Group

3400 - 3200 (broad) O-H stretch Boronic acid, B(OH)₂

~3300 N-H stretch Amide

3100 - 3000 C-H stretch Aromatic

2950 - 2850 C-H stretch Aliphatic (CH₂, CH₃)

~1640 C=O stretch (Amide I) Amide

~1550 N-H bend (Amide II) Amide

1600, 1475 C=C stretch Aromatic ring

~1350 B-O stretch Boronic acid

~1100 C-O stretch Ether

~700 O-B-O deformation Boronic acid

The broad O-H stretching band is a hallmark of boronic acids, often participating in hydrogen

bonding. The strong C=O stretch and the N-H bands confirm the presence of the amide group.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Technique Predicted m/z Assignment Rationale

Electrospray

Ionization (ESI+)
224.1 [M+H]⁺

The protonated

molecular ion.

ESI+ 246.1 [M+Na]⁺
The sodium adduct is

commonly observed.

ESI- 222.1 [M-H]⁻
The deprotonated

molecular ion.

ESI- 204.1 [M-H-H₂O]⁻
Loss of water from the

boronic acid moiety.

Fragmentation Pattern:

Under collision-induced dissociation (CID) in MS/MS experiments, the molecule is expected to

fragment in a predictable manner. The most likely fragmentation pathways would involve the

cleavage of the amide bond and the side chain.

Experimental Protocols
For researchers aiming to acquire empirical data for this compound, the following standard

protocols are recommended.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-(2-methoxyethylcarbamoyl)phenylboronic
acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or

D₂O). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar

compounds and minimize the exchange of the B(OH)₂ protons.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard

parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
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¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary.

¹¹B NMR Acquisition: Use a boron-free probe or a probe with a boron background signal that

does not interfere. A broad spectral width should be used initially.

IR Spectroscopy
Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be

prepared as a KBr pellet by grinding a small amount of the compound with dry KBr powder

and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used with the solid powder directly.

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion

mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass

analyzer (e.g., Q-TOF or Orbitrap). Acquire full scan mass spectra to identify the molecular

ion. Subsequently, perform MS/MS experiments on the parent ion to obtain fragmentation

data.

Diagrams
Molecular Structure
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[M+H]⁺
m/z = 224.1

m/z = 166.1
Loss of C₂H₅O

 -CH₂CH₂OCH₃

m/z = 121.1
Loss of C₅H₁₀NO

 -NHCH₂CH₂OCH₃

m/z = 88.1
[C₄H₁₀NO]⁺

Amide cleavage

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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